Molecular Weight and Lipophilicity Comparison: 2-Chloro vs. 2-Trifluoromethyl Analog
The target compound (MW 400.26 g/mol, LogP 5.32-5.40) demonstrates a significantly lower molecular weight and moderately lower lipophilicity compared to its closest commercially available analog, N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide (MW 433.82 g/mol, estimated LogP ~5.8) [1]. This 33.56 Da reduction in molecular weight and ~0.4-0.5 unit decrease in LogP favors compliance with Lipinski's rule of five and may correlate with improved aqueous solubility and oral bioavailability potential [2].
| Evidence Dimension | Molecular weight and calculated LogP |
|---|---|
| Target Compound Data | MW: 400.26 g/mol; LogP: 5.32 (KOWWIN) / 5.40 (ACD/Labs) |
| Comparator Or Baseline | N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide (CAS 1207054-38-3): MW 433.82 g/mol; estimated LogP ~5.8 |
| Quantified Difference | ΔMW = 33.56 Da; ΔLogP ≈ 0.4-0.5 units |
| Conditions | Calculated values from ChemSpider (ACD/Labs Percepta) and EPISuite KOWWIN estimates |
Why This Matters
For procurement decisions in lead optimization programs, the lower MW and LogP of the target compound offer a more favorable starting point for further structural elaboration without violating drug-likeness thresholds.
- [1] PubChem. N-(2-(3-(2-chlorophenyl)ureido)phenyl)-2-(trifluoromethyl)benzamide. Molecular weight data. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-29). View Source
- [2] Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
